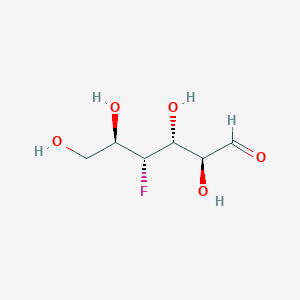

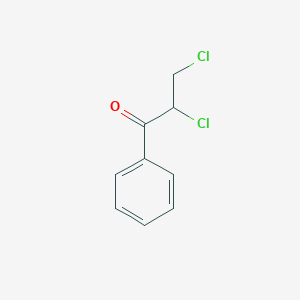

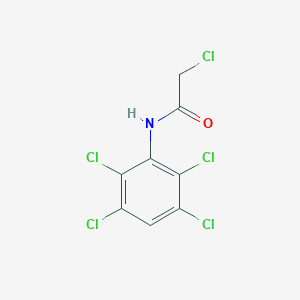

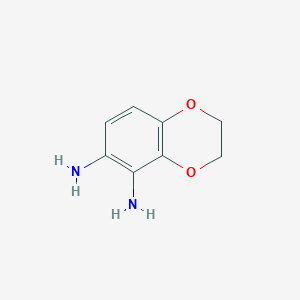

![molecular formula C6H5N3O B043678 Oxazolo[4,5-c]pyridin-2-amine CAS No. 114498-55-4](/img/structure/B43678.png)

Oxazolo[4,5-c]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxazolo[4,5-c]pyridin-2-amine derivatives involves various methodologies, including oxidative cyclization and intramolecular coupling reactions. For example, oxidative cyclization of pyridinyl guanidine derivatives using reagents like N-chlorosuccinimide in the presence of potassium carbonate yields triazolo[1,5-a]pyridin-2-amines, demonstrating a method to synthesize oxazolo[4,5-c]pyridin-2-amine structures (Ishimoto et al., 2015). Furthermore, reactions involving amines and certain reagents can lead to the formation of thioureas and 2-aminooxazolo[4,5-b]pyridines, indicating the versatility of methods available for constructing the oxazolo[4,5-c]pyridin-2-amine scaffold (Davidkov et al., 1981; Davidkov et al., 1987).

Molecular Structure Analysis

The molecular structure of oxazolo[4,5-c]pyridin-2-amine derivatives often involves complex cyclic systems where the oxazole ring is fused to a pyridine moiety. The crystal structure of related compounds, such as triazolo[1,5-a][1,3,5]triazin-5-amines, shows monoclinic symmetry, providing insights into the spatial arrangement and potential reactivity of oxazolo[4,5-c]pyridin-2-amines (Dolzhenko et al., 2011).

科学的研究の応用

Synthetic Approaches and Biological Significance

Oxazolone, a related compound, serves as a crucial heterocyclic moiety in synthetic chemistry, demonstrating a wide array of pharmacological activities. It has been synthesized through various routes and is classified into saturated and unsaturated types. Its biological significance spans antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anti-diabetic activities, among others (Kushwaha & Kushwaha, 2021).

Central Nervous System (CNS) Acting Drugs

Heterocycles with nitrogen, such as oxazoles, play a significant role in the synthesis of compounds with CNS activity. These compounds are part of a larger class that can influence CNS disorders ranging from depression to convulsion (Saganuwan, 2017).

Heterocyclic N-Oxide Molecules in Drug Applications

The versatility of heterocyclic N-oxide molecules, including derivatives from pyridine, showcases their importance in organic synthesis, catalysis, and medicinal applications. Such compounds have been utilized for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Oxazole Scaffold in Therapeutic Agents

Oxazoles, due to their structural features, have found their way into the development of therapeutic agents displaying a broad spectrum of pharmacological profiles. Their flexibility as ligands for various molecular targets makes them attractive scaffolds for creating effective therapeutic agents (Kaur et al., 2018).

Asymmetric Catalysis

Compounds containing oxazoline rings are key in asymmetric catalysis, providing a pathway for the synthesis of various chiral molecules. The success in utilizing these compounds highlights their critical role in advancing synthetic organic chemistry and drug development (Hargaden & Guiry, 2009).

Safety And Hazards

When handling Oxazolo[4,5-c]pyridin-2-amine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition1.

将来の方向性

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated for the advancement of novel compounds which show favorable biological activities4. The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents4.

特性

IUPAC Name |

[1,3]oxazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYVYMTPVSYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558056 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[4,5-c]pyridin-2-amine | |

CAS RN |

114498-55-4 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

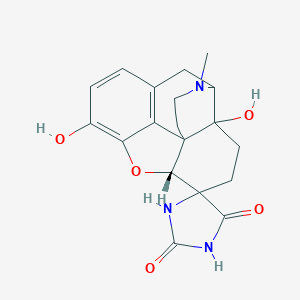

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)